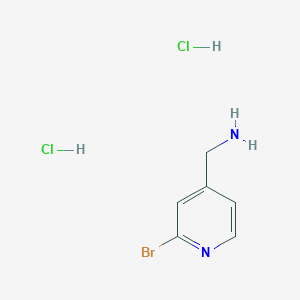

(2-Bromopyridin-4-yl)methanamine dihydrochloride

Description

(2-Bromopyridin-4-yl)methanamine dihydrochloride is a halogenated pyridine derivative with the molecular formula C₆H₈BrCl₂N₂ (inferred from for a positional isomer). This compound features a pyridine ring substituted with a bromine atom at position 2 and an aminomethyl group at position 4, stabilized as a dihydrochloride salt. The bromine atom enhances electrophilic reactivity, making it valuable in cross-coupling reactions (e.g., Suzuki-Miyaura) for pharmaceutical and agrochemical synthesis . Its dihydrochloride form improves solubility and stability, facilitating handling in industrial applications .

Properties

IUPAC Name |

(2-bromopyridin-4-yl)methanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2.2ClH/c7-6-3-5(4-8)1-2-9-6;;/h1-3H,4,8H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGEVELVEBDWCTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1CN)Br.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrCl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromopyridin-4-yl)methanamine dihydrochloride typically involves the bromination of pyridine derivatives. One common method is the bromination of 2-aminopyridine via diazotization followed by bromination . The reaction conditions often require a controlled environment with specific temperatures and the use of brominating agents.

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of automated reactors and precise control of reaction parameters to ensure consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: (2-Bromopyridin-4-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide and other strong bases.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

(2-Bromopyridin-4-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C6H7BrN2·2HCl, derived from pyridine. It is applied in scientific research, particularly in chemistry and biology.

Scientific Research Applications

This compound is a versatile compound with applications spanning chemistry, biology, medicine, and industry.

Chemistry In chemistry, it serves as an intermediate in synthesizing complex organic molecules, especially in the development of pharmaceuticals and agrochemicals.

Biology This compound is used to study how brominated pyridine derivatives interact with biological molecules and can act as a building block for synthesizing biologically active compounds.

Medicine Derivatives of this compound are being explored for potential therapeutic properties, with investigations into their interactions with specific biological targets like enzymes or receptors.

Industry It is used in the production of various chemicals and materials due to its reactivity and versatility.

The biological activity of this compound is attributed to its ability to interact with molecular targets, such as enzymes and receptors. The bromine atom and pyridine structure enhance its binding affinity, while the amine group allows for nucleophilic interactions, modulating enzymatic activity or receptor signaling pathways.

Antimicrobial Activity

The compound has shown antimicrobial properties, effectively combating several bacterial strains. A study reported minimum inhibitory concentration (MIC) values that indicate antibacterial activity:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 |

| Bacillus subtilis | 10 |

| Pseudomonas aeruginosa | 30 |

These results suggest its potential as an antibacterial agent.

Enzyme Inhibition

It has been investigated as an enzyme inhibitor, showing potential in inhibiting kinases involved in cancer cell proliferation. Studies indicate it can reduce the activity of these kinases, potentially contributing to anticancer properties.

Case Studies

Case Study 1: Antibacterial Efficacy A study evaluated the antibacterial efficacy of this compound against multi-drug resistant bacterial strains, which demonstrated zones of inhibition comparable to established antibiotics, suggesting its potential in developing new antibacterial therapies.

Mechanism of Action

The mechanism of action of (2-Bromopyridin-4-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The bromine atom in the compound can form covalent bonds with nucleophilic sites on biological molecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways and processes .

Comparison with Similar Compounds

Structural Analogues and Positional Isomers

(a) Positional Isomers

- (4-Bromopyridin-2-yl)methanamine dihydrochloride Molecular Formula: C₆H₉BrCl₂N₂ Key Difference: Bromine at position 4 instead of 2. Storage: Requires inert atmosphere and 2–8°C storage, similar to the target compound .

(b) Substituent Variants

(2-Methoxypyridin-4-yl)methanamine dihydrochloride

- Molecular Formula : C₇H₁₂Cl₂N₂O (inferred from )

- Key Difference : Methoxy (-OCH₃) replaces bromine at position 2.

- Impact : Methoxy’s electron-donating nature increases ring electron density, favoring hydrogen bonding in drug-receptor interactions. This compound is used in pesticides and active pharmaceutical ingredients (APIs) .

- Purity : Industrial grade (99%) with ISO certification .

Phenyl(pyridin-4-yl)methanamine dihydrochloride

Heterocyclic Derivatives

1-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)methanamine dihydrochloride

[(2-Isopropylpyrimidin-4-yl)methyl]amine dihydrochloride

- Key Difference : Pyrimidine ring with isopropyl substituent.

- Impact : Broader hydrogen-bonding capacity due to pyrimidine’s dual nitrogen atoms. Applications include antiviral agents .

Biological Activity

(2-Bromopyridin-4-yl)methanamine dihydrochloride is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.

The molecular formula of this compound is C₆H₈BrCl₂N₂. It is characterized by the presence of a bromine atom on the pyridine ring, which enhances its reactivity and biological interactions. The dihydrochloride salt form improves its solubility, making it suitable for various biological assays.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The bromine atom and the pyridine structure contribute to its binding affinity, while the amine group allows for nucleophilic interactions. These interactions can modulate enzymatic activity or receptor signaling pathways, leading to various pharmacological effects.

Antimicrobial Activity

Research has shown that this compound exhibits notable antimicrobial properties. A study reported its effectiveness against several bacterial strains, with minimum inhibitory concentration (MIC) values indicating significant antibacterial activity.

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 |

| Bacillus subtilis | 10 |

| Pseudomonas aeruginosa | 30 |

These findings suggest that the compound could be a candidate for further development as an antibacterial agent .

Enzyme Inhibition

The compound has also been investigated for its role as an enzyme inhibitor. Specifically, it has shown potential in inhibiting certain kinases involved in cancer cell proliferation. Preliminary studies indicate that this compound can effectively reduce the activity of these kinases, which may contribute to its anticancer properties .

Case Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of this compound against multi-drug resistant strains of bacteria. The compound was tested using standard agar diffusion methods, demonstrating zones of inhibition comparable to established antibiotics. This suggests its potential as a lead compound in developing new antibacterial therapies .

Case Study 2: Anticancer Properties

In vitro studies on cancer cell lines have shown that this compound can induce apoptosis in specific cancer types. The mechanism involves the activation of caspases and modulation of cell cycle regulators, leading to reduced cell viability . These findings warrant further investigation into its therapeutic applications in oncology.

Q & A

Q. What are the common synthetic routes for preparing (2-Bromopyridin-4-yl)methanamine dihydrochloride?

- Methodological Answer : Synthesis typically involves bromination of pyridine derivatives followed by functional group transformations. For example:

Halogenation : Introduce bromine at the 2-position of pyridine via electrophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura with brominated precursors).

Amination : Convert the 4-position substituent to an amine group using reductive amination or Gabriel synthesis.

Salt Formation : Treat the free base with HCl to form the dihydrochloride salt.

Purification is achieved via recrystallization or column chromatography, with purity verified by HPLC (>98%) .

Q. Which analytical techniques are most effective for characterizing purity and structure?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and amine protonation states.

- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) validates molecular weight (e.g., exact mass 262.0388 Da) .

- HPLC : Purity assessment (>98%) using C18 columns with UV detection at 254 nm.

- Elemental Analysis : Confirms stoichiometry of Cl⁻ ions in the dihydrochloride form .

Q. What storage conditions ensure stability of this compound?

- Methodological Answer : Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon). Desiccants (e.g., silica gel) prevent hygroscopic degradation. Stability should be monitored via periodic HPLC analysis .

Advanced Research Questions

Q. How can researchers investigate its inhibitory potential against enzymes like LOXL2 or monoamine oxidases (MAOs)?

- Methodological Answer :

- Enzyme Assays : Use fluorometric or colorimetric assays (e.g., LOXL2 inhibition via lysyl oxidase activity measurement with Amplex Red).

- IC Determination : Perform dose-response curves (0.1–100 µM range) and analyze using nonlinear regression. Compare with known inhibitors (e.g., LOX-IN-3 dihydrochloride, IC = 126 nM for chloro analog) .

- Structural Analysis : Overlay docking models (e.g., AutoDock Vina) to compare bromo vs. chloro analogs’ binding affinities .

Q. What strategies resolve contradictions in reported biological activities of halogenated pyridinylmethanamine derivatives?

- Methodological Answer :

- Comparative SAR Studies : Synthesize analogs (e.g., Br vs. Cl, CH, OCH) and test under standardized assay conditions.

- Purity Verification : Ensure >98% purity via HPLC to exclude confounding impurities.

- Assay Optimization : Control variables like pH, temperature, and co-factor concentrations. For example, MAO-B inhibition assays require strict oxygen levels .

Q. How can SAR studies optimize its enzyme inhibitory activity?

- Methodological Answer :

- Substituent Modification : Replace bromine with electron-withdrawing groups (e.g., CF) to enhance binding to hydrophobic enzyme pockets.

- Scaffold Hybridization : Fuse with pharmacophores (e.g., morpholine rings) to improve solubility and target engagement.

- Computational Modeling : Use molecular dynamics simulations (e.g., GROMACS) to predict interactions with LOXL2 catalytic domains. Validate with mutagenesis studies .

Q. What role does this compound play in medicinal chemistry as a building block?

- Methodological Answer :

- Linker Design : Utilize the amine group for conjugation to drug candidates (e.g., antibody-drug conjugates via NHS ester chemistry).

- Prodrug Synthesis : Protect the amine as a carbamate or acyloxyalkyl derivative for controlled release.

- Library Synthesis : Generate diverse analogs via parallel synthesis for high-throughput screening against neurodegenerative or fibrotic targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.